

Spectroscopic data analysis of Cinnamonitrile (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025



Spectroscopic Analysis of Cinnamonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data analysis of **cinnamonitrile**, an organic compound utilized as a fragrance ingredient with a characteristic spicy aroma.[1] The analysis encompasses Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed data, experimental protocols, and workflow visualizations to aid in the structural elucidation and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (E)-cinnamonitrile (trans-cinnamonitrile).

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 90 MHz



| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|-------------------------|--------------|------------------------------|--|
| 7.40 | Doublet | 16.7 | Vinylic Proton (α-CH) |
| 5.85 | Doublet | 16.7 | Vinylic Proton (β-CH) |
| 7.30 - 7.50 | Multiplet | - | Aromatic Protons (C ₆ H ₅) |

Data sourced from spectral databases.[2]

Table 2: 13 C NMR Spectroscopic Data

Solvent: CDCl3

| Chemical Shift (δ, ppm) | Assignment |
|-------------------------|--------------------------------|
| 150.5 | Vinylic Carbon (α-C) |
| 133.5 | Aromatic Carbon (ipso-C) |
| 131.0 | Aromatic Carbon (para-C) |
| 129.2 | Aromatic Carbon (ortho/meta-C) |
| 127.5 | Aromatic Carbon (ortho/meta-C) |
| 118.0 | Nitrile Carbon (C≡N) |
| 96.5 | Vinylic Carbon (β-C) |

Data sourced from spectral databases.[2][3]

Table 3: IR Spectroscopy Data

Sample Preparation: Liquid Film



| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|-------------------|-----------|---------------------------------------|
| 3060 | Medium | Aromatic C-H Stretch |
| 3030 | Medium | Vinylic C-H Stretch |
| 2220 | Strong | Nitrile (C≡N) Stretch |
| 1625 | Strong | Alkene (C=C) Stretch |
| 1490, 1450 | Medium | Aromatic C=C Bending |
| 970 | Strong | Trans-alkene C-H Out-of-Plane Bend |

Data sourced from spectral databases.[2][4]

Table 4: Mass Spectrometry Data

Ionization Method: Electron Impact (EI)

| Mass-to-Charge Ratio (m/z) | Relative Abundance | Assignment |
|-------------------------------|--------------------|-------------------------------------|
| 129 | High | Molecular Ion [M]+ |
| 128 | Medium | [M-H] ⁺ |
| 102 | High | [M-HCN]+ (Loss of hydrogen cyanide) |

Data sourced from spectral databases.[5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy (¹H and ¹³C)



Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule.[6][7]

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **cinnamonitrile** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[8] Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer's probe.[9] The instrument's
 magnetic field needs to be shimmed to achieve homogeneity, which results in sharp, wellresolved spectral lines.
- Data Acquisition:
 - For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds to allow for full magnetization recovery).[8][10]
 - For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, more scans are required to achieve a good signal-to-noise ratio.[7]
- Data Processing: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier Transform (FT). This is followed by phase correction and baseline correction to produce the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Methodology:

• Sample Preparation (Thin Film Method): As **cinnamonitrile** is a liquid at room temperature, the thin film method is ideal. Place a small drop of the neat liquid sample onto one salt plate



(e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film between the plates.[12][13]

- Instrument Setup: Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.
- Data Acquisition: Record a background spectrum of the empty instrument to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences. Then, acquire the sample spectrum. The instrument passes an infrared beam through the sample and measures the frequencies at which light is absorbed.[14]
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.[15][16]

Methodology:

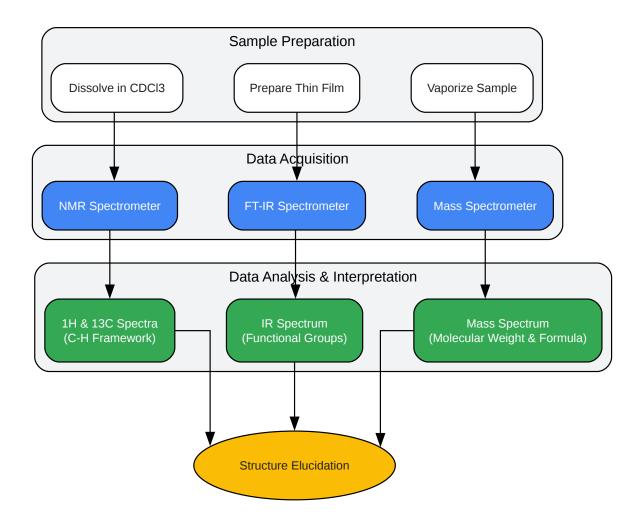
- Sample Introduction: Introduce a small amount of the cinnamonitrile sample into the mass spectrometer. For a volatile compound like cinnamonitrile, this can be done via direct injection or through a gas chromatography (GC) system coupled to the mass spectrometer (GC-MS).
- Ionization (Electron Impact EI): The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[17][18] This process knocks an electron off the molecule to form a positively charged molecular ion ([M]+). The excess energy causes the molecular ion to fragment in characteristic ways.[19]
- Mass Analysis: The newly formed ions are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[18]



Detection: An ion detector records the relative abundance of ions at each m/z value. The
resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative intensity on
the y-axis.[17]

Visualization of Analytical Workflows

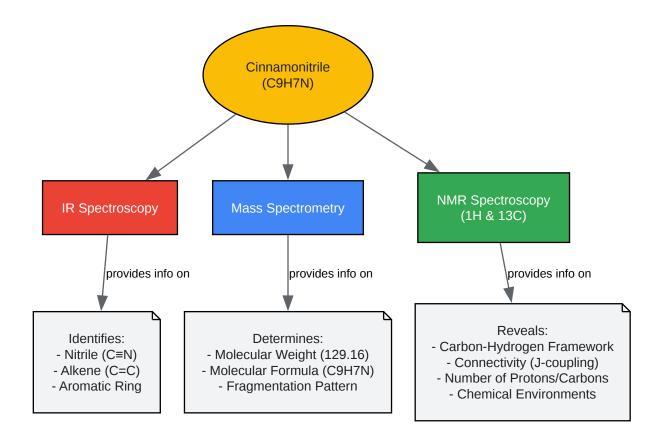
The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different analytical techniques.



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Caption: Experimental workflow for the spectroscopic analysis of **cinnamonitrile**.





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Caption: Logical relationship of spectroscopic techniques in structure elucidation.

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